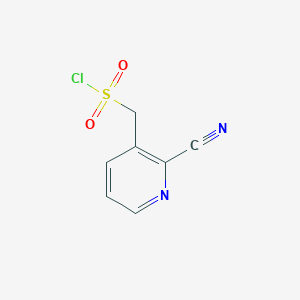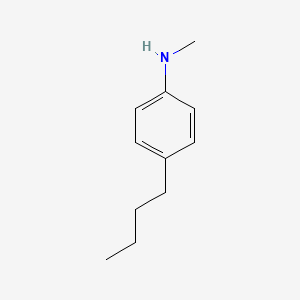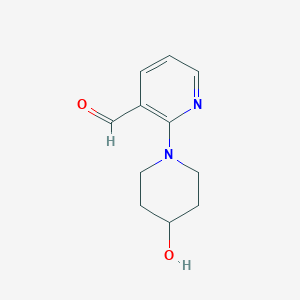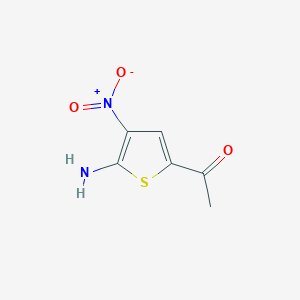
5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl group at the 5-position, an o-tolyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine typically involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones. One common method is the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1h-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-4-(o-tolyl)-1h-pyrazol-3-amine: Similar structure but with a phenyl group at the 5-position.
5-Ethyl-4-(p-tolyl)-1h-pyrazol-3-amine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
5-Ethyl-4-(o-tolyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the o-tolyl group at the 4-position can result in distinct steric and electronic effects, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
5-ethyl-4-(2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-11(12(13)15-14-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChI-Schlüssel |
VXFHJNKOTJVJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)
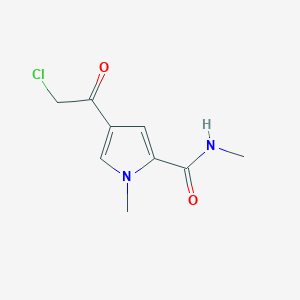
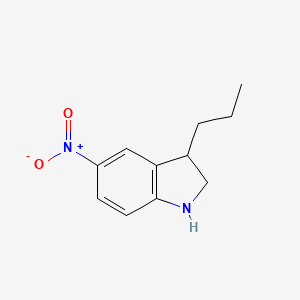

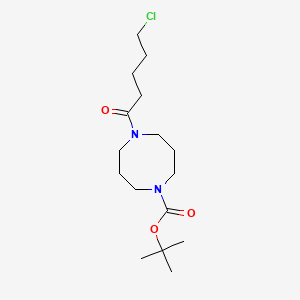
![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
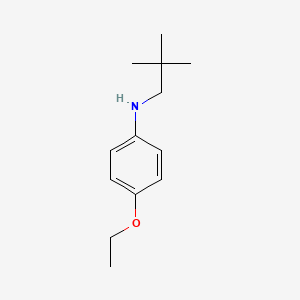
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)

